
Rubidium;xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium xenon is a compound formed from the elements rubidium and xenon Rubidium is a highly reactive alkali metal, while xenon is a noble gas known for its inertness
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium xenon compounds can be synthesized through various methods, including:
Direct Combination: Rubidium and xenon can be combined under high pressure and temperature conditions to form rubidium xenon compounds. This method requires precise control of the reaction environment to ensure the formation of the desired compound.
Solvent Extraction: Rubidium can be extracted from brine using solvent extraction methods, which involve the use of specific solvents to separate rubidium from other elements. .
Industrial Production Methods: Industrial production of rubidium xenon compounds typically involves the use of high-pressure reactors and specialized equipment to maintain the necessary reaction conditions. The process may also include purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Rubidium xenon compounds can undergo various chemical reactions, including:
Oxidation: Rubidium can react with oxygen to form rubidium oxide, which can further react with xenon under specific conditions.
Reduction: Rubidium xenon compounds can be reduced using reducing agents to form different products.
Substitution: Rubidium xenon compounds can participate in substitution reactions where xenon is replaced by other elements or compounds
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, sodium, and other alkali metals.
Reaction Conditions: High pressure, high temperature, and controlled atmosphere.
Major Products:
Rubidium Oxide: Formed through oxidation reactions.
Rubidium Halides: Formed through reactions with halogens.
Various Rubidium Xenon Complexes: Formed through substitution and combination reactions.
Scientific Research Applications
Rubidium xenon compounds have a wide range of applications in scientific research, including:
Chemistry: Used as reagents in various chemical reactions and studies.
Biology: Utilized in biological research for studying cellular processes and interactions.
Industry: Applied in the development of advanced materials and technologies, including high-performance batteries and specialized sensors
Mechanism of Action
The mechanism of action of rubidium xenon compounds involves the interaction of rubidium and xenon atoms at the molecular level. Rubidium, being highly reactive, can form bonds with xenon under specific conditions. The resulting compound can interact with various molecular targets and pathways, depending on the specific application. For example, in medical imaging, rubidium xenon compounds can enhance the contrast and resolution of MRI images by interacting with biological tissues and providing detailed information about their structure and function .
Comparison with Similar Compounds
Rubidium Chloride: A common rubidium compound used in various applications.
Xenon Fluoride: A xenon compound known for its reactivity and use in chemical synthesis.
Cesium Xenon Compounds: Similar to rubidium xenon compounds but with different properties due to the presence of cesium instead of rubidium
Uniqueness: Rubidium xenon compounds are unique due to the combination of a highly reactive alkali metal with an inert noble gasThe ability to form stable complexes and participate in various chemical reactions makes rubidium xenon compounds valuable in scientific research and industrial applications .
Properties
CAS No. |
12678-33-0 |
|---|---|
Molecular Formula |
RbXe |
Molecular Weight |
216.76 g/mol |
IUPAC Name |
rubidium;xenon |
InChI |
InChI=1S/Rb.Xe |
InChI Key |
KDLCSNRLYFANOE-UHFFFAOYSA-N |
Canonical SMILES |
[Rb].[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


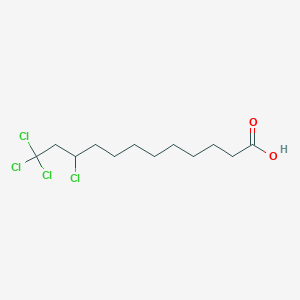
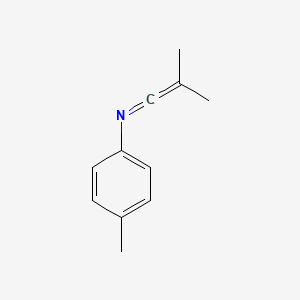

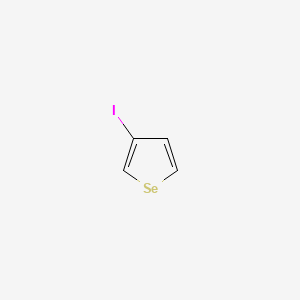

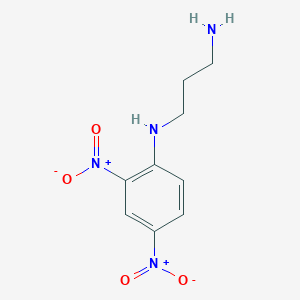

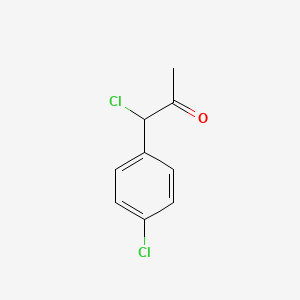

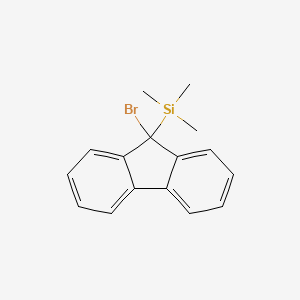
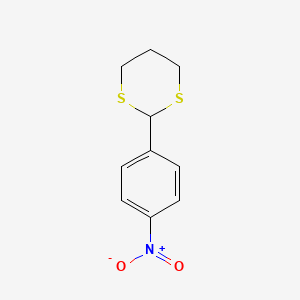

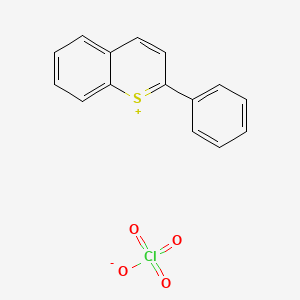
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
